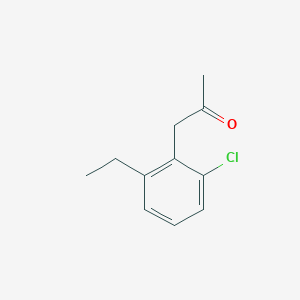

1-(2-Chloro-6-ethylphenyl)propan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClO |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

1-(2-chloro-6-ethylphenyl)propan-2-one |

InChI |

InChI=1S/C11H13ClO/c1-3-9-5-4-6-11(12)10(9)7-8(2)13/h4-6H,3,7H2,1-2H3 |

InChI Key |

RFJZEAAOBIMVQV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)Cl)CC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Chloro 6 Ethylphenyl Propan 2 One and Its Precursors

Retrosynthetic Analysis of 1-(2-Chloro-6-ethylphenyl)propan-2-one

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed.

The most prominent disconnection is at the C-C bond between the aromatic ring and the propanone side chain (Disconnection A). This suggests a connection between a (2-chloro-6-ethylphenyl) nucleophile or electrophile and a propanone synthon. This disconnection leads to two primary forward-synthesis strategies:

Friedel-Crafts Acylation: The aromatic ring (1-chloro-3-ethylbenzene) acts as a nucleophile, and an acylating agent like acetyl chloride or acetic anhydride (B1165640) serves as the electrophile.

Cross-Coupling Reaction: A (2-chloro-6-ethylphenyl) organometallic species is coupled with an acetylating agent in the presence of a transition metal catalyst.

A second approach (Disconnection B) involves disconnecting the C-C bond within the side chain. This suggests building the side chain onto a pre-functionalized aromatic ring, for instance, by reacting a (2-chloro-6-ethylphenyl)methyl halide with a suitable one-carbon nucleophile followed by further elaboration, or by reacting a (2-chloro-6-ethylphenyl)acetonitrile with a methylating agent like a Grignard reagent.

Further disconnections focus on the aromatic ring itself, breaking it down to simpler precursors like 2-ethylaniline (B167055) or 1,3-dichlorobenzene, which can then be functionalized to build the required 1-chloro-2-ethyl substitution pattern. These multi-step approaches are often necessary to overcome the regioselectivity challenges posed by direct substitution on a disubstituted ring.

Classical Synthetic Routes and Adaptations for this compound

Classical synthetic organic chemistry offers robust methods for the formation of aryl ketones. However, their application to a sterically hindered and electronically complex substrate like this compound requires careful consideration of substrate reactivity and directing group effects.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, involving the reaction of an arene with an acyl chloride or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.uklibretexts.org This electrophilic aromatic substitution reaction introduces an acyl group onto the ring, forming a ketone. wikipedia.orgmasterorganicchemistry.com

For the synthesis of the target molecule, a direct Friedel-Crafts acylation would ideally start with 1-chloro-3-ethylbenzene (B1584093). However, the directing effects of the substituents complicate this approach. The ethyl group is an activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. organicchemistrytutor.comlibretexts.org Both groups direct incoming electrophiles to positions 2, 4, and 6. The target product requires acylation at the C2 position, which is sterically hindered by the adjacent ethyl and chloro groups. The electronic deactivation by the chlorine atom further reduces the ring's reactivity. fiveable.memsu.edu Consequently, direct acylation of 1-chloro-3-ethylbenzene is expected to yield a mixture of isomers, with the desired 2-acylated product likely being a minor component.

| Substituent | Type | Directing Effect |

| Ethyl (-CH₂CH₃) | Weakly Activating | Ortho, Para |

| Chloro (-Cl) | Weakly Deactivating | Ortho, Para |

Table showing directing effects of substituents on the aromatic ring.

To circumvent these regioselectivity issues, a blocking group strategy could be employed, where a group like a sulfonic acid is temporarily installed at the more reactive para-position, forcing acylation into the desired ortho-position, followed by removal of the blocking group. youtube.com

While nucleophilic aromatic substitution (SNAr) on the ring itself is not a direct route to form the C-C bond for the ketone, nucleophilic substitution at a benzylic position offers a viable pathway. This strategy involves preparing a precursor with a leaving group on the carbon adjacent to the aromatic ring.

A potential route begins with the synthesis of 2-chloro-6-ethylphenylacetic acid. This can be achieved through various methods, such as the Willgerodt-Kindler reaction on a suitable acetophenone (B1666503) precursor or from 2-chloro-6-ethylbenzyl chloride via cyanation followed by hydrolysis. The resulting carboxylic acid can be converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.orgprepchem.com This highly reactive acyl chloride can then be treated with a less reactive organometallic reagent, such as a lithium dimethylcuprate (Gilman reagent), which selectively converts acid chlorides to ketones without over-addition to form a tertiary alcohol. chemistrysteps.comchemistryscore.comorganicchemistrytutor.comchemistrysteps.comlibretexts.org

Reaction Scheme:

(2-Chloro-6-ethylphenyl)acetic acid + SOCl₂ → (2-Chloro-6-ethylphenyl)acetyl chloride

(2-Chloro-6-ethylphenyl)acetyl chloride + (CH₃)₂CuLi → this compound

This method avoids the regioselectivity problems of Friedel-Crafts acylation by building the substitution pattern on the ring first and then constructing the ketone functionality.

Given the challenges of direct substitution, a multi-step sequence starting from a simpler, commercially available precursor is often the most practical approach. A plausible synthesis begins with 2-ethylaniline.

Proposed Multi-Step Synthetic Route:

Diazotization and Sandmeyer Reaction: 2-ethylaniline is treated with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. Subsequent reaction with copper(I) chloride (CuCl) replaces the diazonium group with a chlorine atom, yielding 1-chloro-2-ethylbenzene (B1361349).

Nitration: The resulting 1-chloro-2-ethylbenzene is nitrated using a mixture of nitric acid and sulfuric acid. The ethyl group directs para, and the chloro group directs ortho and para. The major product is expected to be 1-chloro-2-ethyl-4-nitrobenzene (B3268797) due to steric hindrance at the ortho positions.

Reduction: The nitro group is reduced to an amine using a reducing agent like tin(II) chloride (SnCl₂) or catalytic hydrogenation, yielding 3-chloro-4-ethylaniline.

Second Sandmeyer Reaction (Iodination): The aniline (B41778) is converted to its diazonium salt and then treated with potassium iodide (KI) to introduce an iodine atom, producing 3-chloro-4-ethyl-1-iodobenzene. This iodine atom will serve as a handle for a subsequent cross-coupling reaction.

Ketone Formation: The aryl iodide is then subjected to a transition metal-catalyzed cross-coupling reaction (discussed in section 2.3.1) with an appropriate acetylating agent to form the final product.

This sequence provides unambiguous control over the substitution pattern, ensuring the formation of the correct isomer.

| Step | Starting Material | Reagents | Product |

| 1 | 2-Ethylaniline | 1. NaNO₂, HCl2. CuCl | 1-Chloro-2-ethylbenzene |

| 2 | 1-Chloro-2-ethylbenzene | HNO₃, H₂SO₄ | 1-Chloro-2-ethyl-4-nitrobenzene |

| 3 | 1-Chloro-2-ethyl-4-nitrobenzene | SnCl₂, HCl or H₂, Pd/C | 3-Chloro-4-ethylaniline |

| 4 | 3-Chloro-4-ethylaniline | 1. NaNO₂, HCl2. KI | 3-Chloro-4-ethyl-1-iodobenzene |

| 5 | 3-Chloro-4-ethyl-1-iodobenzene | Acyl Source, Pd Catalyst | This compound* |

Note: The final product from this specific multi-step sequence would be 1-(4-chloro-3-ethylphenyl)propan-2-one. To achieve the target 2,6-disubstituted pattern, a different starting material, such as 2,6-disubstituted aniline, would be necessary, highlighting the complexity of synthesizing this specific isomer.

Modern Catalytic Approaches in the Synthesis of this compound

Modern organic synthesis increasingly relies on transition metal catalysis to achieve high efficiency and selectivity in C-C bond formation. These methods are particularly useful for constructing sterically hindered aryl ketones.

Palladium- and nickel-catalyzed cross-coupling reactions provide a powerful alternative to classical methods for synthesizing aryl ketones. nih.gov These reactions typically couple an organometallic reagent with an organic halide or triflate. For the target molecule, the key step would be the coupling of a (2-chloro-6-ethylphenyl) derivative with an acetyl group equivalent.

Commonly used cross-coupling reactions for ketone synthesis include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., a boronic acid) with an organic halide. youtube.comharvard.edulibretexts.orgorganic-chemistry.org A plausible route involves the synthesis of (2-chloro-6-ethylphenyl)boronic acid, which is then coupled with acetyl chloride in the presence of a palladium catalyst. rsc.orgacs.org

Negishi Coupling: This involves the reaction of an organozinc reagent with an organic halide. researchgate.netwikipedia.org The (2-chloro-6-ethylphenyl)zinc halide could be prepared and coupled with acetyl chloride, often catalyzed by palladium or nickel complexes. nih.govacs.org

Stille Coupling: This method uses an organotin reagent (stannane) as the organometallic partner. openochem.orglibretexts.orgorganic-chemistry.org The coupling of acetyl chloride with (2-chloro-6-ethylphenyl)tributylstannane, catalyzed by palladium, would yield the desired ketone. nih.gov

These methods generally exhibit high functional group tolerance and can be effective even with sterically hindered substrates where Friedel-Crafts reactions might fail. nih.gov The primary challenge lies in the preparation of the requisite organometallic precursor, (2-chloro-6-ethylphenyl)-[M], where [M] is a boronic acid, zinc halide, or stannane. This precursor would typically be synthesized from an aryl halide like 1-bromo-2-chloro-6-ethylbenzene via halogen-metal exchange or insertion.

| Coupling Reaction | Organometallic Reagent (R¹-[M]) | Electrophile (R²-X) | Typical Catalyst |

| Suzuki-Miyaura | Arylboronic Acid | Acyl Chloride | Pd(PPh₃)₄, Pd(OAc)₂ |

| Negishi | Arylzinc Halide | Acyl Chloride | Pd(PPh₃)₄, Ni(acac)₂ |

| Stille | Arylstannane | Acyl Chloride | Pd(PPh₃)₄ |

Table comparing common cross-coupling reactions for aryl ketone synthesis.

Reactivity and Reaction Pathways of 1 2 Chloro 6 Ethylphenyl Propan 2 One

Electrophilic and Nucleophilic Reactivity of the Propan-2-one Moiety

The propan-2-one group is a key center of reactivity in the molecule, exhibiting both electrophilic and nucleophilic characteristics.

Electrophilic Character : The carbonyl group (C=O) is strongly polarized, with the oxygen atom being more electronegative than the carbon atom. This polarization results in a partial positive charge (δ+) on the carbonyl carbon, making it an electrophilic center susceptible to attack by nucleophiles. A primary example of this reactivity is the nucleophilic addition of a hydride ion during the reduction of the ketone. libretexts.org

Nucleophilic Character : The carbon atom adjacent to the carbonyl group (the α-carbon) can exhibit nucleophilic properties. The hydrogens attached to this α-carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the stabilizing resonance of the resulting enolate anion. In the presence of a base, a proton can be abstracted from the α-carbon to form an enolate, which is a potent nucleophile. This enolate can then react with various electrophiles.

The 2-chloro-6-ethylphenyl group attached to the propan-2-one moiety exerts significant steric and electronic influence. The bulky nature of this ortho-substituted ring can sterically hinder the approach of nucleophiles to the electrophilic carbonyl carbon.

| Reactivity Center | Nature | Description | Typical Reactions |

| Carbonyl Carbon | Electrophilic | Has a partial positive charge (δ+) due to the C=O bond polarization, making it a target for nucleophiles. | Nucleophilic addition (e.g., reduction with NaBH₄), Grignard reactions. |

| α-Carbon | Nucleophilic (as enolate) | Protons on this carbon are acidic. Deprotonation by a base forms a resonance-stabilized enolate anion. | Alkylation, Aldol condensation, Halogenation. |

Aromatic Substitution Reactions on the 2-Chloro-6-ethylphenyl Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. msu.edu The rate and regioselectivity of these reactions on the 2-chloro-6-ethylphenyl ring are determined by the directing effects of the three substituents: the chloro group, the ethyl group, and the propan-2-one group. msu.edulibretexts.org

Ethyl Group (-CH₂CH₃) : This is an alkyl group, which is an activating ortho-, para-director. It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org

Propan-2-one Group (-CH₂C(O)CH₃) : This group is deactivating and a meta-director. The carbonyl group withdraws electron density from the ring, making it less reactive.

The positions on the aromatic ring are influenced by these competing effects. The ethyl and chloro groups are ortho to each other, and the propan-2-one group is ortho to both. This substitution pattern leads to significant steric hindrance and a complex interplay of electronic effects that will dictate the position of any further substitution. Given that the ethyl group is the strongest activator, it will have a significant influence on the position of the incoming electrophile, though steric hindrance from the adjacent groups will likely favor substitution at the less hindered positions. youtube.com

| Substituent | Position on Ring | Electronic Effect | Directing Influence | Overall Effect |

| -CH₂CH₃ | C6 | Electron-donating (Inductive) | Ortho, Para | Activating |

| -Cl | C2 | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Ortho, Para | Deactivating |

| -CH₂C(O)CH₃ | C1 | Electron-withdrawing (Inductive & Resonance) | Meta | Deactivating |

Redox Transformations of 1-(2-Chloro-6-ethylphenyl)propan-2-one

The molecule contains functional groups that can undergo both reduction and oxidation under appropriate conditions.

The ketone functionality is readily reduced to a secondary alcohol. This transformation involves the addition of two hydrogen atoms across the carbon-oxygen double bond. libretexts.org A common and effective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). The reaction mechanism proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. libretexts.org Subsequent protonation of the resulting alkoxide intermediate, typically by a protic solvent or a mild acid workup, yields the final alcohol product, 1-(2-chloro-6-ethylphenyl)propan-2-ol. libretexts.org

Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although they are much more reactive. Catalytic hydrogenation is another viable method.

| Reducing Agent | Product | Reaction Conditions |

| Sodium Borohydride (NaBH₄) | 1-(2-chloro-6-ethylphenyl)propan-2-ol | Typically in an alcohol solvent (methanol, ethanol). libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(2-chloro-6-ethylphenyl)propan-2-ol | Aprotic solvent (e.g., diethyl ether, THF), followed by aqueous workup. |

| Hydrogen (H₂) with Metal Catalyst (e.g., Pt, Pd, Ni) | 1-(2-chloro-6-ethylphenyl)propan-2-ol | High pressure and/or heat. |

The ethyl group attached to the phenyl ring is susceptible to oxidation at the benzylic position (the carbon atom directly attached to the ring). Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the ethyl group to a carboxylic acid, yielding 2-chloro-6-(carboxy)phenyl)propan-2-one, assuming the rest of the molecule remains intact. The phenyl ring itself is generally resistant to oxidation except under very harsh conditions that would likely lead to the degradation of the entire molecule. researchgate.net

Rearrangement Reactions and Fragmentations Involving this compound

Ketones can undergo rearrangement reactions, a notable example being the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester through treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wiley-vch.de The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity of this insertion is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. wiley-vch.de

For this compound, there are two possible products depending on whether the methyl group or the 2-chloro-6-ethylbenzyl group migrates. The established order of migratory aptitude generally favors the migration of more substituted and electron-rich groups. wiley-vch.de

| Migratory Group | Order of Aptitude |

| Tertiary alkyl | > Cyclohexyl |

| Secondary alkyl | > Phenyl |

| Primary alkyl | > Methyl |

Based on this trend, the 2-chloro-6-ethylbenzyl group (a primary alkyl group) would be expected to migrate in preference to the methyl group, leading to the formation of (2-chloro-6-ethylphenyl)methyl acetate (B1210297).

Fragmentation of the molecule, typically studied via mass spectrometry, would likely involve cleavage of the bonds adjacent to the carbonyl group. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) or the formation of a 2-chloro-6-ethylbenzyl cation.

Mechanistic Investigations into Chemical Transformations of 1 2 Chloro 6 Ethylphenyl Propan 2 One

Elucidating Reaction Mechanisms via Kinetic Studies

Kinetic studies are essential for determining the rate of a reaction and how that rate is influenced by factors such as concentration, temperature, and catalysts. By systematically varying these parameters and monitoring the disappearance of reactants or the appearance of products over time, a rate law can be established.

For a transformation involving 1-(2-Chloro-6-ethylphenyl)propan-2-one, researchers would measure reaction rates under various conditions. The resulting rate law provides critical clues about the molecularity of the rate-determining step—the slowest step in the reaction sequence—and the composition of the transition state. For instance, if a reaction is found to be first-order with respect to this compound and first-order with respect to another reagent, it suggests that both molecules are involved in the rate-determining step. Such experiments are crucial for distinguishing between proposed mechanistic pathways.

Isotopic Labeling Experiments for Pathway Determination

Isotopic labeling is a powerful technique used to trace the path of atoms or functional groups throughout a chemical reaction. By replacing an atom in this compound with one of its heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H), researchers can track the position of the label in the final product(s) using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

This method provides unambiguous evidence for bond-forming and bond-breaking events. For example, if a reaction is hypothesized to involve the migration of the ethyl group, labeling a carbon atom within that group with ¹³C would allow scientists to confirm its final location in the product structure. Such experiments have been instrumental in elucidating complex metabolic pathways and reaction mechanisms in organic chemistry. nih.govnih.gov

Computational Chemistry Approaches to Reaction Mechanism Modeling

In modern chemistry, computational modeling is a critical partner to experimental investigation. These methods allow for the in-silico exploration of reaction pathways, providing insights that can be difficult or impossible to obtain through experiments alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For a proposed reaction of this compound, DFT calculations can map out the entire potential energy surface. This involves:

Optimizing Geometries: Calculating the lowest-energy structures of reactants, intermediates, and products.

Locating Transition States: Identifying the high-energy structures that connect reactants to products.

This information allows chemists to assess the feasibility of a proposed mechanism and compare the energy profiles of competing pathways. researchgate.net

Table 1: Hypothetical DFT Energy Data for a Transformation of this compound

This table is illustrative and does not represent actual experimental or calculated data.

| Species | Relative Energy (kJ/mol) |

| Reactants | 0 |

| Transition State 1 | +85 |

| Intermediate | +20 |

| Transition State 2 | +110 |

| Products | -30 |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comnih.gov

The HOMO can be considered the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile). youtube.com

The LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile). youtube.com

By calculating the energies and visualizing the shapes of the HOMO and LUMO of this compound, chemists can predict how it will react with other reagents and which sites on the molecule are most reactive. researchgate.net A smaller energy gap between the HOMO of a nucleophile and the LUMO of an electrophile generally indicates a more favorable reaction.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It provides an intuitive guide to a molecule's charge distribution:

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net

Blue regions indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.net

Green regions represent neutral areas. researchgate.net

For this compound, an MEP map would highlight the electron-rich oxygen atom of the carbonyl group (red) as a likely site for interaction with electrophiles or protons, and potentially electron-deficient regions on the aromatic ring or the carbon atom of the carbonyl group (blue) as sites for nucleophilic attack.

Reactions are rarely performed in the gas phase; they are typically conducted in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational solvation models are used to simulate the effect of the solvent environment on the reaction.

These models can be explicit (simulating individual solvent molecules) or implicit (treating the solvent as a continuous medium with specific dielectric properties). By performing DFT calculations that incorporate a solvation model, researchers can obtain more accurate predictions of reaction energetics and transition state structures as they would occur in a specific solvent. This is crucial for understanding how polar or nonpolar solvents might stabilize or destabilize charged intermediates or transition states, thereby altering the preferred reaction pathway.

Derivatization and Analogue Development of 1 2 Chloro 6 Ethylphenyl Propan 2 One

Synthesis of Functionalized Derivatives at the Ketone Carbonyl

The ketone carbonyl group is a primary site for derivatization due to its inherent reactivity. A variety of chemical transformations can be employed to introduce new functional groups, thereby altering the molecule's chemical and physical properties.

Key reactions targeting the ketone carbonyl and the adjacent alpha-carbon include:

Condensation Reactions: The active methylene (B1212753) group adjacent to the carbonyl can participate in condensation reactions. For instance, reaction with aldehydes or other ketones under basic or acidic conditions (Aldol-type reactions) can lead to the formation of α,β-unsaturated ketone derivatives, which are valuable intermediates in organic synthesis. science.gov

Hydrazone Formation: Reaction with hydrazine (B178648) or substituted hydrazines, such as p-toluenesulfonylhydrazide or 2,4-dinitrophenylhydrazine, readily converts the ketone into the corresponding hydrazone. These hydrazone derivatives are not only useful for characterization but also serve as crucial intermediates for synthesizing heterocyclic compounds like pyrazoles. nih.gov For example, the reaction of a ketone with a substituted benzenediazonium (B1195382) chloride can yield 1-chloro-1-(arylhydrazono)-2-propanones, which are direct precursors to various heterocycles. nih.gov

Reaction with Organoselenium Compounds: The ketone can be functionalized by forming a carbanion at the alpha-position, followed by acylation with an organoselenium reagent. mdpi.com This method, often optimized using a base like triethylamine, allows for the introduction of selenium-containing moieties, leading to the synthesis of β-carbonyl selenides. mdpi.com

| Reaction Type | Reagent(s) | Resulting Functional Group/Derivative | Reference |

|---|---|---|---|

| Aldol Condensation | Aromatic Aldehydes, Base (e.g., NaOH) | α,β-Unsaturated Ketone (Chalcone analogue) | science.gov |

| Hydrazone Formation | Substituted Hydrazine (e.g., Aryldiazonium Chloride) | Arylhydrazone | nih.gov |

| Selenide Synthesis | Organoselenium Acylating Agent, Triethylamine | β-Carbonyl Selenide | mdpi.com |

Modifications of the Phenyl Ring Substituents (Chloro and Ethyl)

Altering the substituents on the phenyl ring is a common strategy for creating structural analogues. These modifications can significantly impact the electronic properties and steric environment of the molecule.

Modification of the Ethyl Group: The ethyl group can be modified through reactions at the benzylic position. For example, oxidation could potentially convert the ethyl group into a 1-hydroxyethyl or an acetyl group. The synthesis of related compounds like 1-(2-Chloro-6-(hydroxymethyl)phenyl)propan-2-one, where the ethyl is replaced by a hydroxymethyl group, demonstrates the feasibility of such substitutions. This analogue provides a site for further reactions like esterification or oxidation to a carboxylic acid.

Modification of the Chloro Group: While nucleophilic aromatic substitution of the chloro group is typically challenging, modern cross-coupling reactions offer a viable pathway for its replacement. For instance, palladium-catalyzed reactions like the Suzuki coupling could be employed to replace the chlorine atom with various aryl or alkyl groups, creating a library of new analogues. nih.gov This approach has been successfully used in the synthesis of complex molecules where a bromine atom on a phenyl ring is replaced with another phenyl group. nih.gov

Cyclization Reactions Leading to Novel Heterocyclic Systems

1-(2-Chloro-6-ethylphenyl)propan-2-one and its derivatives are valuable precursors for the synthesis of heterocyclic compounds. The ketone functionality is central to these cyclization strategies.

Synthesis of Pyrazoles: As mentioned, arylhydrazone derivatives of the ketone are excellent intermediates for pyrazole (B372694) synthesis. nih.gov Intramolecular cyclization of these hydrazones, often under acidic conditions, can lead to the formation of a five-membered pyrazole ring.

Synthesis of Thiazines and Oxazines: Analogues of the parent compound, such as α,β-unsaturated ketones (chalcone analogues), can be reacted with reagents like thiourea (B124793) or urea (B33335) to form six-membered heterocyclic rings. Reaction with thiourea in the presence of an ethanolic sodium hydroxide (B78521) solution can yield thiazine (B8601807) derivatives, while reaction with urea under similar conditions can produce oxazine (B8389632) derivatives.

Synthesis of Isoxazoles: The reaction of chalcone-type derivatives with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate (B1210297) can lead to the formation of isoxazole (B147169) rings through a cyclocondensation reaction.

Synthesis of Flavones: While requiring a more complex precursor, related structures like 2-chloro-substituted 1,3-diones can undergo photocyclization to form flavones, demonstrating a pathway for creating fused heterocyclic systems. researchgate.net

| Precursor Derivative | Cyclizing Reagent(s) | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Arylhydrazone | Acid catalyst | Pyrazole | nih.gov |

| α,β-Unsaturated Ketone | Thiourea, NaOH/Ethanol | Thiazine | |

| α,β-Unsaturated Ketone | Urea, NaOH/Ethanol | Oxazine | |

| α,β-Unsaturated Ketone | Hydroxylamine HCl, Sodium Acetate | Isoxazole |

Stereochemical Control in Derivatization Processes

When derivatization reactions create one or more chiral centers, controlling the stereochemistry becomes a critical aspect of the synthesis.

For example, the reduction of the ketone carbonyl group to a secondary alcohol introduces a stereocenter. If this reduction is performed with a standard reducing agent like sodium borohydride (B1222165), a racemic mixture of the (R)- and (S)-enantiomers will be produced. The separation of such enantiomers, known as chiral resolution, can be achieved using techniques like preparative chiral High-Performance Liquid Chromatography (HPLC). mdpi.com This method has been effectively used for resolving racemic mixtures of propranolol (B1214883) derivatives, which also contain a secondary alcohol. mdpi.com

Alternatively, asymmetric synthesis can be employed to selectively produce one enantiomer. This involves using chiral reagents or catalysts that favor the formation of one stereoisomer over the other.

Influence of Structural Modifications on Chemical Reactivity and Stability

Any structural modification to this compound inevitably affects its chemical reactivity and stability.

Reactivity: The electron-withdrawing nature of the chlorine atom deactivates the phenyl ring towards electrophilic substitution, while the ethyl group has a mild activating effect. The interplay of these electronic effects, along with steric hindrance from the ortho-substituents, directs the regioselectivity of further reactions on the aromatic ring. Theoretical studies on related chloro-phenylalkanes indicate that the phenyl ring can influence the kinetics of elimination reactions, although it may not provide the neighboring group participation that is sometimes proposed. researchgate.net The rate-determining step in such eliminations is often the breaking of the carbon-chlorine bond. researchgate.net

Stability: The stability of derivatives can be highly dependent on their functional groups and the conditions of storage. For instance, an analogue containing a hydroxymethyl group shows significantly more degradation over time in protic solvents (like methanol) compared to aprotic solvents (like DMSO). This highlights the importance of solvent choice in handling and storing derivatives. The introduction of different functional groups can also alter intermolecular forces, which in turn affects physical properties like melting point and solubility.

Advanced Spectroscopic and Structural Characterization Methodologies for Reaction Intermediates and Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules like "1-(2-Chloro-6-ethylphenyl)propan-2-one". Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, allowing for a detailed mapping of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the trisubstituted benzene (B151609) ring would typically appear as a complex multiplet in the range of 7.0-7.5 ppm. The ethyl group would give rise to a quartet for the methylene (B1212753) (-CH₂) protons (around 2.6-2.8 ppm) coupled to the methyl (-CH₃) protons, which would appear as a triplet (around 1.2-1.4 ppm). The methylene protons of the propanone side chain (-CH₂CO) would resonate as a singlet at approximately 3.7-4.0 ppm, while the terminal methyl protons (-COCH₃) would also be a singlet, typically found around 2.1-2.3 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the ketone is the most deshielded, with a characteristic chemical shift in the range of 200-210 ppm. The aromatic carbons would appear between 125-145 ppm, with the carbon atoms directly attached to the chlorine and ethyl substituents showing distinct shifts. The carbons of the ethyl group and the propanone side chain would resonate in the aliphatic region of the spectrum.

Reaction Monitoring: NMR is also a powerful tool for real-time monitoring of chemical reactions. asahilab.co.jprsc.org By acquiring spectra at regular intervals, the consumption of reactants and the formation of products can be tracked quantitatively. asahilab.co.jp This allows for the determination of reaction kinetics and the identification of transient intermediates. nih.gov For instance, in a reaction involving "this compound", the disappearance of its characteristic signals and the concurrent appearance of new signals corresponding to the product can be integrated to follow the reaction's progress. asahilab.co.jprsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| -CH₂- (propanone) | 3.7 - 4.0 | Singlet |

| -CH₂- (ethyl) | 2.6 - 2.8 | Quartet |

| -CH₃ (ketone) | 2.1 - 2.3 | Singlet |

| -CH₃ (ethyl) | 1.2 - 1.4 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ketone) | 200 - 210 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-CH₂ | 140 - 145 |

| Aromatic C-H | 125 - 130 |

| -CH₂- (propanone) | 45 - 55 |

| -CH₂- (ethyl) | 25 - 30 |

| -CH₃ (ketone) | 28 - 33 |

| -CH₃ (ethyl) | 13 - 17 |

Mass Spectrometry Techniques for Identification of Reaction Products and Byproducts

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of reaction products and for identifying byproducts. Electron ionization (EI) is a common technique where the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

For "this compound", the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M⁺ and another at M+2⁺ in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern provides structural information. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group). libretexts.orgchemguide.co.uk For this compound, this could lead to the loss of a methyl radical (•CH₃) to form an acylium ion, or the loss of the chlorobenzyl radical. A characteristic fragmentation for ortho-halogenated aromatic compounds is the loss of the halogen atom. nih.govnih.gov Studies on related substituted 3-phenylpropenoates have shown a distinct loss of an ortho-chlorine from the molecular ion. nih.govnih.gov This fragmentation is thought to proceed via the formation of a stable benzopyrylium intermediate. nih.gov

Table 3: Predicted Key Mass Fragments for this compound (EI-MS)

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₁₁H₁₃ClO]⁺ | 196/198 |

| [M - CH₃]⁺ | [C₁₀H₁₀ClO]⁺ | 181/183 |

| [M - COCH₃]⁺ | [C₉H₁₀Cl]⁺ | 153/155 |

| [M - Cl]⁺ | [C₁₁H₁₃O]⁺ | 161 |

| [COCH₃]⁺ | [C₂H₃O]⁺ | 43 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

For "this compound", the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the region of 1710-1725 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl and propanone groups would be observed in the 2850-3000 cm⁻¹ range. The C-Cl stretching vibration would give rise to a band in the lower frequency region, typically between 600-800 cm⁻¹.

Raman spectroscopy would provide complementary information. While the C=O stretch is also Raman active, non-polar bonds like the aromatic C=C bonds often produce strong Raman signals. This can be particularly useful for analyzing the substitution pattern on the aromatic ring.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3000 - 3100 | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | 2850 - 3000 |

| C=O (Ketone) | Stretching | 1710 - 1725 | 1710 - 1725 |

| C=C (Aromatic) | Stretching | 1450 - 1600 | 1450 - 1600 |

| C-Cl | Stretching | 600 - 800 | 600 - 800 |

X-ray Crystallography for Absolute Structure Determination of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov While obtaining suitable single crystals of "this compound" itself may be challenging, derivatization can often lead to crystalline materials suitable for analysis. The technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its conformation. vensel.org

For derivatives of "this compound", X-ray crystallography can be used to:

Confirm the absolute structure: This is particularly important if chiral centers are introduced during a reaction. nih.gov

Elucidate stereochemistry: The relative arrangement of substituents can be unambiguously determined.

Analyze intermolecular interactions: The packing of molecules in the crystal lattice reveals information about hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the solid-state properties. nih.gov

The crystallographic data, including unit cell parameters, space group, and atomic coordinates, provide an unequivocal structural proof that complements the data obtained from spectroscopic methods. vensel.org

Applications and Broader Scientific Impact of 1 2 Chloro 6 Ethylphenyl Propan 2 One in Chemical Sciences

Role as a Key Intermediate in Complex Organic Synthesis

The propan-2-one functional group in 1-(2-Chloro-6-ethylphenyl)propan-2-one serves as a versatile handle for a wide array of organic reactions. Its carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, while the adjacent α-carbons can be deprotonated to form enolates, which are potent nucleophiles themselves. This dual reactivity allows for the construction of complex molecular architectures.

For instance, this compound can be a crucial precursor in the synthesis of various heterocyclic compounds. The ketone functionality can participate in condensation reactions with hydrazines, hydroxylamines, and other binucleophiles to form pyrazoles, isoxazoles, and other important heterocyclic scaffolds, respectively. These heterocyclic motifs are prevalent in many biologically active molecules and functional materials. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of similar aryl propanones strongly supports this potential. For example, substituted 1-phenylpropan-2-ones are known intermediates in the synthesis of various heterocyclic systems. researchgate.net

Furthermore, the presence of the chloro and ethyl groups on the aromatic ring provides additional sites for functionalization. The chloro group can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. The ethyl group can potentially be functionalized at the benzylic position through free-radical or oxidative processes. This multi-faceted reactivity makes this compound a valuable building block for the synthesis of complex target molecules.

Contributions to the Development of Specialty Chemicals and Materials

The unique substitution pattern of this compound also positions it as a potential precursor for the development of novel specialty chemicals and advanced materials.

While direct polymerization of this compound is not a common application, its derivatives can serve as functional monomers. For instance, the ketone functionality could be transformed into a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. The presence of the chloro and ethyl substituents on the aromatic ring can impart specific properties to the resulting polymers, such as enhanced thermal stability, flame retardancy (due to the chlorine atom), and altered solubility or mechanical properties. The functionalization of polymers through the incorporation of such tailored monomers is a key strategy in materials science. mdpi.com

The structural motifs present in this compound are relevant to the design of functional materials. The substituted phenyl ring is a common component in liquid crystals, organic light-emitting diodes (OLEDs), and other organic electronic materials. By incorporating this building block into larger molecular structures, it is conceivable to tune the electronic and photophysical properties of the resulting materials. The specific steric and electronic effects of the chloro and ethyl groups would play a crucial role in determining the packing and intermolecular interactions in the solid state, which are critical for the performance of such materials.

Utility in Methodological Development for Organic Synthesis

The study of the reactivity of molecules like this compound can contribute to the development of new synthetic methods. The ortho-disubstituted pattern presents a unique steric environment around the reactive sites of the molecule, which can be exploited to achieve high levels of selectivity in chemical reactions.

For example, the development of stereoselective reactions involving the ketone functionality would be influenced by the bulky ortho-substituents. These groups can act as directing groups or create a chiral pocket around the reactive center, leading to the preferential formation of one stereoisomer over another. Investigating such reactions with this specific substrate could lead to the discovery of new catalysts or reaction conditions that are effective for sterically hindered ketones. The development of novel synthetic methodologies is a continuous effort in organic chemistry. nih.govnih.govmdpi.comresearchgate.net

Insights Gained for Fundamental Organic Chemistry Principles

The study of this compound provides a valuable platform for understanding fundamental principles of organic chemistry. The interplay of steric hindrance and electronic effects is a key concept in predicting and explaining chemical reactivity, and this molecule serves as an excellent case study.

The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the ethyl group have opposing electronic effects on the aromatic ring. The chlorine atom deactivates the ring towards electrophilic aromatic substitution, while the ethyl group activates it. The combination of these effects, along with the steric bulk of the ethyl group and the chlorine atom, will influence the regioselectivity of any substitution reactions on the phenyl ring.

Furthermore, the ortho-positioning of these substituents creates significant steric hindrance around the benzylic carbon and the carbonyl group. This steric congestion can affect reaction rates and equilibrium positions. For instance, the rate of nucleophilic attack at the carbonyl carbon may be reduced compared to a less substituted analogue. Similarly, the acidity of the α-protons may be altered due to the steric environment influencing the stability of the corresponding enolate. A detailed study of the reactivity of this compound can provide quantitative data on the magnitude of these steric and electronic effects, contributing to a deeper understanding of these fundamental principles.

Below is an interactive data table summarizing the key structural features of this compound and their potential impact on its chemical properties.

| Feature | Description | Potential Impact on Chemical Properties |

| Propan-2-one Group | A ketone functional group. | Site for nucleophilic addition and enolate formation, enabling a wide range of synthetic transformations. |

| 2-Chloro Substituent | An electron-withdrawing chlorine atom at the ortho position. | Deactivates the aromatic ring towards electrophilic substitution and can participate in nucleophilic aromatic substitution or cross-coupling reactions. |

| 6-Ethyl Substituent | An electron-donating ethyl group at the ortho position. | Activates the aromatic ring towards electrophilic substitution and introduces steric bulk. |

| Ortho-Disubstitution | The presence of both substituents at positions 2 and 6. | Creates a sterically hindered environment around the reactive centers, influencing reaction rates and selectivity. |

Future Research Directions and Emerging Paradigms

Exploration of Unconventional Synthetic Pathways for 1-(2-Chloro-6-ethylphenyl)propan-2-one

Traditional syntheses of aryl-aliphatic ketones, such as the Friedel-Crafts acylation, often face limitations including harsh conditions and the use of stoichiometric Lewis acids. organic-chemistry.org Modern synthetic chemistry offers a range of unconventional methodologies that could provide more efficient and sustainable access to this compound.

Future research should focus on adapting state-of-the-art catalytic methods to construct the core structure of this compound. One promising avenue is the use of visible-light photoredox catalysis, which enables direct deoxygenative coupling of aromatic carboxylic acids with alkenes under mild conditions. nih.gov This approach could potentially utilize 2-chloro-6-ethylbenzoic acid as a precursor. Another area of exploration involves advanced cross-coupling reactions. Palladium-catalyzed couplings of acyl chlorides or thiol esters with organoboron or organozinc reagents represent a powerful and versatile strategy for ketone synthesis, offering broad functional group tolerance. organic-chemistry.org Furthermore, methodologies involving the direct C-H functionalization of the aromatic ring of a suitable precursor with an acetone (B3395972) equivalent, potentially through transition-metal catalysis, could significantly shorten synthetic sequences and improve atom economy. researchgate.net

Table 1: Comparison of Potential Synthetic Pathways for this compound

| Synthetic Strategy | Potential Precursors | Key Advantages | Anticipated Challenges | Relevant Research Area |

|---|---|---|---|---|

| Visible-Light Photoredox Deoxygenative Coupling | 2-Chloro-6-ethylbenzoic acid, Propene derivatives | Mild reaction conditions, high functional group tolerance, sustainable (uses light). | Radical precursor stability, regioselectivity control. | Photocatalysis nih.gov |

| Palladium-Catalyzed Cross-Coupling | 2-Chloro-6-ethylbenzoyl chloride, Organozinc or organoboron reagents | High yields, broad substrate scope, well-established catalytic systems. | Pre-functionalization of precursors required, potential cost of palladium catalysts. | Organometallic Chemistry organic-chemistry.org |

| Direct C-H Acylation | 1-Chloro-3-ethylbenzene (B1584093), Acylating agent | High atom economy, reduces synthetic steps by avoiding pre-functionalization. | Regioselectivity control on the substituted benzene (B151609) ring, catalyst development. | C-H Activation researchgate.net |

| Copper-Promoted Annulation Reactions | Substituted 2-haloarylalkynes | Potential for building complex heterocyclic scaffolds from ketone intermediates. | Substrate synthesis, control of cyclization pathways. | Heterocyclic Synthesis nih.gov |

Investigation of Novel Reactivity Patterns and Unprecedented Transformations

The unique substitution pattern of this compound, featuring ortho-substituents flanking the propanone side chain, suggests the potential for novel reactivity. The steric hindrance and electronic effects of the chloro and ethyl groups could lead to unprecedented chemical transformations.

One area ripe for exploration is the photochemistry of the molecule. Analogous ortho-alkyl-substituted acetophenones are known to undergo photoenolization, where intramolecular hydrogen abstraction from the alkyl group by the excited ketone leads to a transient enol intermediate. rsc.org Investigating the photoenolization of this compound could reveal unique reactive intermediates capable of undergoing subsequent cycloadditions or rearrangements.

Furthermore, the ketone moiety itself is a versatile functional group. While many reactions of ketones are well-known, the specific steric environment of this compound could enable unusual selectivities. For instance, selective functionalization at the α-carbon could lead to precursors for α,β-unsaturated aryl ketones, which are valuable intermediates in various transformations like Michael additions and cycloadditions. researchgate.net The chloro-substituted aromatic ring also presents opportunities for transformations such as nucleophilic aromatic substitution, although this may require harsh conditions or specific activation.

Table 2: Hypothetical Novel Transformations of this compound

| Reaction Type | Potential Outcome | Scientific Rationale | Potential Applications |

|---|---|---|---|

| Photoenolization/Cycloaddition | Formation of novel polycyclic structures. | Intramolecular H-abstraction from the ortho-ethyl group by the excited ketone, followed by trapping of the photoenol. rsc.org | Synthesis of complex molecular scaffolds. |

| α-Functionalization followed by Elimination | Synthesis of the corresponding α,β-unsaturated ketone (chalcone analog). | The resulting conjugated system would be a versatile synthetic intermediate. researchgate.net | Access to Michael acceptors, precursors for heterocyclic synthesis. |

| Directed Metalation-Trapping | Functionalization of the aromatic ring at the C3 position. | The ortho-substituents might direct lithiation or other metalation to the otherwise less accessible position. | Synthesis of polysubstituted aromatic compounds. |

| Reductive Cyclization | Formation of substituted indanone or related cyclic structures. | Intramolecular reaction following reduction of the ketone or activation of the chloro group. | Access to novel carbocyclic ring systems. |

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction for this compound Chemistry

Furthermore, AI algorithms can optimize reaction parameters such as temperature, solvent, and catalyst choice to maximize yield and minimize byproducts. chemai.ioacs.org By analyzing large datasets, ML models can suggest optimal conditions, thereby reducing the number of experiments needed and saving time and resources. ispe.orgaganitha.ai Reinforcement learning (RL) algorithms can even simulate entire synthetic routes, evaluating them based on criteria like yield, cost, or environmental impact. chemcopilot.com

Table 3: Applications of AI/ML in the Study of this compound

| AI/ML Approach | Specific Application | Expected Impact | Key Technologies |

|---|---|---|---|

| Forward Reaction Prediction | Predicting the products of novel reactions involving the target compound. | Accelerated discovery of new transformations and reactivity patterns. chemcopilot.comaiche.org | Graph Neural Networks (GNNs), Transformers deepchem.io |

| Retrosynthesis Planning | Proposing novel and efficient synthetic routes to the target compound. | Identification of unconventional and potentially more sustainable synthetic pathways. deepchem.io | Neural Machine Translation, Deep Learning Neural Networks aiche.orgacs.org |

| Reaction Condition Optimization | Recommending optimal catalysts, solvents, and temperatures for synthesis or transformations. | Improved reaction yields, reduced waste, and lower costs. chemai.ioacs.org | Neural Networks, Random Forest, Gradient Boosting acs.orgaganitha.ai |

| Property Prediction | Estimating physicochemical and biological properties of the compound and its derivatives. | Guiding the design of new molecules with desired characteristics. | Quantitative Structure-Activity Relationship (QSAR) models |

Sustainable Chemistry and Green Synthesis Initiatives for this compound Production

The principles of green chemistry are becoming increasingly integral to pharmaceutical and chemical manufacturing to reduce environmental impact. nih.govpfizer.com Future research into the synthesis of this compound must prioritize the development of sustainable and environmentally benign processes. mdpi.com

A key focus will be the replacement of hazardous reagents and solvents with greener alternatives. pharmaceutical-technology.com This includes exploring the use of safer and more sustainable solvents, such as water or bio-derived solvents, in place of traditional volatile organic compounds. ispe.orgmdpi.com Another critical area is the development of catalytic processes to replace stoichiometric reagents, thereby minimizing waste. pharmaceutical-technology.com This could involve using highly efficient and recyclable catalysts, including non-noble metals like nickel or copper, or employing biocatalysts such as enzymes, which operate under mild conditions with high selectivity. pfizer.commdpi.com

Process optimization is another cornerstone of green chemistry. The implementation of continuous flow synthesis offers better control over reaction parameters, enhances safety, and can improve yield and reduce waste compared to traditional batch processing. ispe.org Evaluating the synthesis of this compound using green chemistry metrics, such as atom economy and the E-factor (environmental factor), will be essential for quantifying the sustainability of new methods.

Table 4: Green Chemistry Strategies for the Synthesis of this compound

| Green Chemistry Principle | Proposed Initiative | Potential Benefit | Example Technology/Method |

|---|---|---|---|

| Catalysis | Replace stoichiometric Lewis acids in Friedel-Crafts-type reactions with recyclable solid acid catalysts or transition metal catalysts. | Reduced waste, improved efficiency, catalyst reusability. pharmaceutical-technology.com | Zeolites, heterogenous catalysts, nickel or iron catalysis. pfizer.com |

| Safer Solvents & Auxiliaries | Substitute chlorinated solvents with water, ethanol, or other bio-based solvents. | Reduced environmental impact and improved worker safety. ispe.orgmdpi.com | Aqueous synthesis, use of solvents like 2-methyl-THF or glycerol. |

| Renewable Feedstocks | Develop synthetic routes starting from bio-derived materials. | Reduced reliance on fossil fuels and a more sustainable chemical industry. ispe.org | Conversion of bio-based aromatics or platform chemicals. |

| Energy Efficiency | Utilize energy-efficient techniques like photocatalysis or continuous flow processing. | Lower energy consumption and reduced carbon footprint. ispe.orgmdpi.com | Visible-light reactors, microreactors. |

| Waste Prevention | Design synthetic routes with high atom economy, such as C-H activation pathways. | Minimization of byproducts and waste streams. pharmaceutical-technology.com | Direct functionalization reactions that avoid protecting groups and pre-activation steps. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Chloro-6-ethylphenyl)propan-2-one?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, analogous to protocols used for α-carbonyl sulfoxonium ylides. For example, aryl halides (e.g., bromo- or chloro-substituted precursors) may react with propan-2-one derivatives under catalysis (e.g., Pd(OAc)₂) in the presence of ligands (e.g., XPhos) and bases (e.g., Cs₂CO₃). Post-synthesis purification via flash chromatography (e.g., hexane/ethyl acetate gradients) ensures high purity .

Q. How can structural characterization be performed for this compound?

- Methodological Answer : Utilize multi-nuclear NMR (¹H, ¹³C) to confirm the carbonyl group, chloro/ethyl substituents, and aromatic protons. IR spectroscopy can validate the ketone (C=O stretch ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular weight confirmation. For crystalline derivatives, X-ray crystallography (using programs like SHELX ) resolves bond angles, torsion angles, and packing motifs.

Q. What safety precautions are critical when handling chlorinated aryl ketones?

- Methodological Answer : Chlorinated aryl ketones may exhibit toxicity and reactivity. Use fume hoods, nitrile gloves, and protective eyewear. Refer to safety data sheets (SDS) for related compounds (e.g., chlorophenyl propanones) to assess risks of skin/eye irritation or respiratory sensitization .

Advanced Research Questions

Q. How do substituents (chloro, ethyl) influence the electronic properties of the aryl ring?

- Methodological Answer : Computational studies (DFT, QSPR) can quantify substituent effects. The chloro group is electron-withdrawing (-I effect), while the ethyl group is weakly electron-donating (+I). These interactions alter the aryl ring’s electron density, affecting reactivity in subsequent reactions (e.g., nucleophilic aromatic substitution). Compare with analogs like 1-(4-ethylphenyl)propan-2-one or trifluoromethyl derivatives to isolate substituent contributions.

Q. What challenges arise in crystallizing this compound?

- Methodological Answer : Bulky substituents (chloro, ethyl) may disrupt crystal packing. Use solvent screening (e.g., DCM/hexane diffusion) to optimize crystallization. Hydrogen-bonding patterns (e.g., C=O⋯H interactions) can be analyzed via graph set theory to predict stable polymorphs. If twinning occurs, SHELXL refinement tools are recommended .

Q. How can computational modeling predict the compound’s physicochemical properties?

- Methodological Answer : Apply quantum chemical calculations (e.g., Gaussian, ORCA) to predict logP, solubility, and dipole moments. QSPR models trained on datasets from analogs (e.g., 1-(2,4-dimethoxyphenyl)propan-2-one ) correlate substituent effects with properties like boiling point or refractive index.

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., keto-enol tautomerism) or paramagnetic impurities. Variable-temperature NMR or deuterated solvents can suppress tautomerism. Cross-validate with IR (to confirm tautomer populations) and HRMS (to rule out impurities).

Q. How do hydrogen-bonding interactions affect the compound’s supramolecular assembly?

- Methodological Answer : Graph set analysis of crystal structures identifies recurring motifs (e.g., R₂²(8) rings from C=O⋯H interactions). Compare with derivatives like 3-(2-chloro-6-fluorophenyl)propenones to assess how halogen substitution modulates packing efficiency.

Methodological Tables

Table 1 : Key Spectral Data for Structural Validation

Table 2 : Computational Parameters for Substituent Effect Analysis

| Parameter | Chloro Substituent | Ethyl Substituent |

|---|---|---|

| Hammett σ | +0.23 (meta) | -0.01 (para) |

| LogP | +0.71 | +0.56 |

| Dipole Moment | 2.1–2.5 D | 1.8–2.0 D |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.